molecular formula C10H10BrF3N2OS B12111686 5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide

5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide

Cat. No.: B12111686
M. Wt: 343.17 g/mol
InChI Key: OMEQIPKATJFKJG-UHFFFAOYSA-N
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Description

5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the nicotinamide ring, a trifluoromethylsulfanyl group, and a methyl group attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Trifluoromethylsulfanyl Group: The trifluoromethylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable trifluoromethylsulfanylating reagent.

    N-Alkylation: The final step involves the N-alkylation of the nicotinamide ring with 1-methyl-2-bromoethyl to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced analogs with hydrogen replacing the bromine atom.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethylsulfanyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may act by inhibiting specific enzymes or receptors, leading to alterations in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-(2-chloroethyl)-nicotinamide
  • 5-Bromo-N-(1-methyl-2-ethyl)-nicotinamide
  • 5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylpropyl)-nicotinamide

Uniqueness

Compared to similar compounds, 5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C10H10BrF3N2OS

Molecular Weight

343.17 g/mol

IUPAC Name

5-bromo-N-[1-(trifluoromethylsulfanyl)propan-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C10H10BrF3N2OS/c1-6(5-18-10(12,13)14)16-9(17)7-2-8(11)4-15-3-7/h2-4,6H,5H2,1H3,(H,16,17)

InChI Key

OMEQIPKATJFKJG-UHFFFAOYSA-N

Canonical SMILES

CC(CSC(F)(F)F)NC(=O)C1=CC(=CN=C1)Br

Origin of Product

United States

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